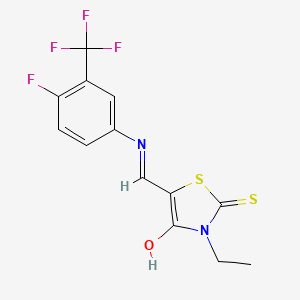

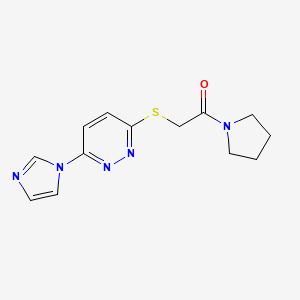

3-Ethyl-5-(((4-fluoro-3-(trifluoromethyl)phenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

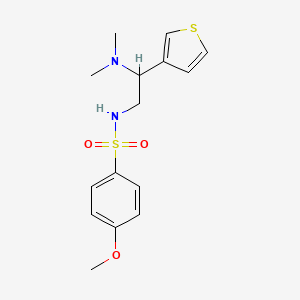

The compound "3-Ethyl-5-(((4-fluoro-3-(trifluoromethyl)phenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one" is a thiazolidinone derivative, a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Thiazolidinones typically contain a 1,3-thiazolidin-4-one core and are often modified at the 2, 3, and 5 positions to enhance their properties or to confer specific biological activities .

Synthesis Analysis

The synthesis of thiazolidinone derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of related thiazoles from 1,3,4-oxadiazoles as starting materials has been demonstrated, where subsequent reactions with 3-chloropentane-2,4-dione and methylation steps yield various thiazole compounds . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in an ethanol/triethylamine solution at room temperature . These methods highlight the versatility of thiazolidinone chemistry and the potential for generating a wide array of derivatives, including the compound .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a central five-membered ring containing both sulfur and nitrogen atoms. X-ray diffraction studies have been used to confirm the structures of related compounds, providing detailed insights into their molecular geometry . The wide C-C-C angle at the methine carbon atom linking two rings is a notable feature in some thiazolidinone derivatives, which can influence the compound's reactivity and interactions .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For example, reactions with benzyl amine, ethylene diamine, and o-phenylene diamine can afford compounds with better stabilized push-pull systems . Additionally, the interaction with electrophilic reagents can lead to the synthesis of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions demonstrate the reactivity of thiazolidinone derivatives and their potential as precursors for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure and substituents. The electrochemical behavior of these compounds, including their ligand complexes with transition metals, can be studied using techniques such as cyclic voltammetry and rotating disk electrode methods . Spectroscopic methods, including UV-Vis and IR spectroscopy, along with mass spectrometry, are essential tools for determining the properties and confirming the structures of synthesized compounds . Hydrogen bonding, as observed in the supramolecular structures of some thiazolidinone derivatives, can significantly affect the compound's solubility, stability, and overall chemical behavior .

Eigenschaften

IUPAC Name |

3-ethyl-5-[[4-fluoro-3-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxy-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F4N2OS2/c1-2-19-11(20)10(22-12(19)21)6-18-7-3-4-9(14)8(5-7)13(15,16)17/h3-6,20H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDZMAIIXCEGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=S)C=NC2=CC(=C(C=C2)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F4N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)

![4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline](/img/structure/B3019431.png)

![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3019448.png)

![N-(2'-(3-hydroxyazetidin-1-yl)-2-methyl-6'-morpholino-[3,4'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3019450.png)